1,2,3,4,5-Pentamethylcyclopentadiene

説明

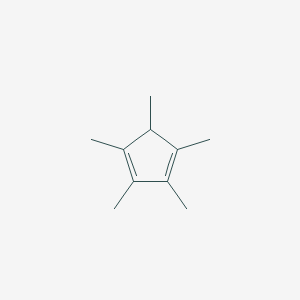

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,5-pentamethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-6-7(2)9(4)10(5)8(6)3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIQNKQYEUMPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(=C1C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193466 | |

| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4045-44-7 | |

| Record name | Pentamethylcyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4045-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5-pentamethylcyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,5-PENTAMETHYLCYCLOPENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSE3MRZ77C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 1,2,3,4,5-Pentamethylcyclopentadiene

An In-depth Technical Guide to 1,2,3,4,5-Pentamethylcyclopentadiene for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly abbreviated as CpH, is a substituted cyclopentadiene with the chemical formula C₁₀H₁₆.[1][2] It is a colorless to light yellow liquid with a mild odor.[3] The primary significance of CpH in the fields of chemistry and drug development lies in its role as a precursor to the pentamethylcyclopentadienyl ligand (Cp*), formally the pentamethylcyclopentadienide anion ([C₅(CH₃)₅]⁻).[4]

The Cp* ligand is a sterically bulky and electron-donating ligand that forms stable and often highly reactive organometallic complexes with a wide range of transition metals.[4] These "Cp-metal" complexes are pivotal in homogeneous catalysis, driving critical chemical transformations such as polymerization, hydrogenation, and asymmetric synthesis.[4][5] The steric hindrance provided by the five methyl groups on the cyclopentadienyl ring enhances the stability of the resulting metal complexes and can influence the stereochemical outcome of catalytic reactions.[2] Furthermore, the electron-donating nature of the Cp ligand can increase the reactivity of the metal center.[2]

In addition to its central role in catalysis, Cp*H and its derivatives have found applications in materials science, particularly in Metal-Organic Chemical Vapor Deposition (MOCVD) for the creation of thin films.[4] It also serves as an electron mediator in biochemical processes, such as the regeneration of nicotinamide adenine dinucleotide (NAD).[6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and the preparation of key derivatives, and a summary of its most significant applications.

Physical and Chemical Properties

This compound is a flammable liquid that is miscible with many common organic solvents such as methanol, dichloromethane, and ethyl acetate, but only slightly miscible with water.[7][8] It is also noted to be light-sensitive and incompatible with strong oxidizing agents.[7]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molar Mass | 136.23 g/mol [3] |

| Appearance | Colorless to light yellow liquid[3] |

| Odor | Mild[1] |

| Density | 0.87 g/mL at 25 °C[9] |

| Boiling Point | 58 °C at 13 mmHg[9] |

| Refractive Index | n20/D 1.474[9] |

| Flash Point | 44 °C (closed cup)[9] |

Spectroscopic Data

| Type | Nucleus | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | ¹H | CDCl₃ | 1.00 (d, 3H), 1.8 (br s, 12H), 2.45 (q, 1H)[10] |

| ¹³C NMR | ¹³C | C₆D₆ | Not specified in search results |

| IR | - | Neat | 2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370[10] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and some of its most common and useful organometallic derivatives.

Synthesis of this compound (Cp*H)

A widely used method for the synthesis of Cp*H involves the reaction of 2,3,4,5-tetramethyl-2-cyclopenten-1-one with methylmagnesium chloride, followed by dehydration.[11]

Materials:

-

2,3,4,5-tetramethyl-2-cyclopenten-1-one

-

Methylmagnesium chloride (in THF)

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

10% Acetic acid solution

-

20% Hydrochloric acid solution

-

5% Sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of 2,3,4,5-tetramethyl-2-cyclopenten-1-one (1 equivalent) in THF (to make a 1.6 M solution) is added at 0°C under an inert atmosphere to a solution of methylmagnesium chloride (1.2 equivalents in THF).[11]

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[11]

-

A 10% aqueous solution of acetic acid is added to the reaction mixture, and the organic phase is extracted with diethyl ether.[11]

-

A 20% aqueous solution of hydrochloric acid is added to the organic phase, and the mixture is stirred for 30 minutes.[11]

-

The organic phase is then neutralized by washing with a 5% aqueous solution of sodium bicarbonate.[11]

-

The organic layer is washed with water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation.[11]

-

The crude product is purified by distillation to yield this compound.[11]

Deprotonation of CpH to form Lithium Pentamethylcyclopentadienide (CpLi)

The deprotonation of CpH is a common first step in the synthesis of many Cp-metal complexes. This is typically achieved using a strong base such as n-butyllithium.[2]

Materials:

-

This compound (Cp*H)

-

n-Butyllithium (in hexanes)

-

Anhydrous diethyl ether or THF

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve Cp*H in anhydrous diethyl ether or THF.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add one equivalent of n-butyllithium solution dropwise to the stirred Cp*H solution.

-

Allow the reaction mixture to warm to room temperature and stir for a period of time (e.g., 1-2 hours) to ensure complete deprotonation. The resulting solution of Cp*Li can be used directly in subsequent reactions.

Synthesis of Dichloro(pentamethylcyclopentadienyl)rhodium Dimer ([Cp*RhCl₂]₂)

This rhodium dimer is a versatile catalyst and a common starting material for other Cp*Rh complexes.[1]

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

This compound (Cp*H)

-

Methanol

-

Diethyl ether

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine rhodium(III) chloride trihydrate (1 equivalent) and this compound (a slight excess, e.g., 1.05 equivalents).[1]

-

Add methanol as the solvent.[1]

-

Reflux the mixture with stirring under a nitrogen atmosphere for approximately 48 hours.[1]

-

Cool the reaction mixture to room temperature. A dark red precipitate will form.[1]

-

Filter the precipitate and wash it with diethyl ether.[1]

-

The filtrate can be concentrated to yield more product.[1]

-

The combined solid product is dried to give [Cp*RhCl₂]₂.[1]

Synthesis of Trichloro(pentamethylcyclopentadienyl)titanium (Cp*TiCl₃)

This titanium complex is an important catalyst and precursor in organotitanium chemistry.[12]

Materials:

-

Lithium pentamethylcyclopentadienide (Cp*Li) (prepared as described above)

-

Titanium(IV) chloride (TiCl₄)

-

Anhydrous non-coordinating solvent (e.g., hexanes or toluene)

Procedure:

-

Under an inert atmosphere, a solution of Cp*Li is prepared as described previously.

-

In a separate flask, a solution of titanium(IV) chloride in an anhydrous non-coordinating solvent is prepared and cooled.

-

The Cp*Li solution is slowly added to the stirred TiCl₄ solution at a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The precipitated lithium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield Cp*TiCl₃ as an orange solid.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and experimental workflows involving this compound.

Caption: General reaction pathways for the synthesis of CpH and its conversion to key organometallic complexes.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a cornerstone of modern organometallic chemistry. Its utility as a precursor to the sterically demanding and electron-rich Cp* ligand has led to the development of a vast array of metal complexes with applications in catalysis, materials science, and beyond. The robust nature of the Cp* ligand imparts stability to the resulting complexes, while its electronic properties can be tuned to modulate their reactivity. The experimental protocols detailed in this guide provide a practical foundation for the synthesis of CpH and its key derivatives, enabling researchers to access this versatile building block for their own investigations. As the demand for more efficient and selective chemical transformations continues to grow, the importance of ligands like Cp and their parent dienes, such as this compound, is set to increase, ensuring their continued relevance in both academic and industrial research.

References

- 1. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 2. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 4045-44-7 [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. (Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4,5-Pentamethylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4,5-Pentamethylcyclopentadiene, commonly abbreviated as CpH, is a substituted cyclopentadiene that plays a pivotal role in organometallic chemistry.[1][2] Its unique electronic and steric properties make it an indispensable ligand precursor for a wide array of catalysts and materials with applications in organic synthesis, materials science, and potentially drug development.[2] This technical guide provides a comprehensive overview of the core chemical properties of CpH, detailed experimental protocols for its synthesis and derivatization, and a summary of its key reactivity pathways.

Introduction

This compound (CpH) is a colorless to light yellow liquid with the chemical formula C₁₀H₁₆.[1][3] Unlike its unsubstituted counterpart, cyclopentadiene, the presence of five methyl groups on the cyclopentadienyl ring imparts significantly different properties.[1] Notably, CpH is not prone to the dimerization that characterizes cyclopentadiene.[1] The primary significance of CpH lies in its role as a precursor to the pentamethylcyclopentadienyl ligand (Cp), an ancillary ligand that has profoundly impacted the field of organometallic chemistry.[2] The Cp* ligand is known for its strong electron-donating nature and its substantial steric bulk, which together enhance the stability and modify the reactivity of the metal centers to which it is coordinated.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆[3] |

| Molecular Weight | 136.23 g/mol [3] |

| Appearance | Colorless to light yellow liquid[3] |

| Odor | Mild[1] |

| Density | 0.87 g/mL at 25 °C[4][5] |

| Boiling Point | 58 °C at 13 mmHg[4][5] |

| Refractive Index | n20/D 1.474[4][5] |

| Solubility | Miscible with methanol, dichloromethane, and ethyl acetate. Slightly miscible with water.[6][7] |

| Flash Point | 44 °C (closed cup)[5] |

Spectroscopic Data

The structural characterization of this compound is routinely performed using a variety of spectroscopic techniques. Key spectral data are provided in the table below.

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | δ: 1.00 (3H, d, J = 7.6, CH₃CH), 1.8 (12H, br s, CH₃C=), 2.45 (1H, q, J = 6.5, CHCH₃)[8] |

| ¹³C NMR | Data available in various solvents.[9] |

| Infrared (IR) (neat) | cm⁻¹: 2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370[8] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 136. |

| UV/VIS | Absorption maxima at 250 nm in CH₂Cl₂.[7] |

Reactivity and Reaction Pathways

The most significant chemical property of CpH is its acidity, which allows for deprotonation to form the pentamethylcyclopentadienyl anion (Cp⁻). This anion is a powerful nucleophile and a versatile ligand in organometallic synthesis.

Deprotonation to form the Cp Anion*

CpH can be readily deprotonated by strong bases such as organolithium reagents (e.g., n-butyllithium) or alkali metals to yield the corresponding Cp salt.[1][8]

Reaction: CpH + n-BuLi → CpLi + BuH[1]

Synthesis of Organometallic Complexes

The in situ or isolated Cp* anion is a cornerstone for the synthesis of a vast number of organometallic "sandwich" and "half-sandwich" complexes.

A classic example is the reaction of lithium pentamethylcyclopentadienide with ferrous chloride to produce decamethylferrocene.[6]

Reaction: 2 CpLi + FeCl₂ → FeCp₂ + 2 LiCl

Half-sandwich complexes are also readily prepared, for instance, the reaction of Cp*Li with titanium tetrachloride.[5][7]

Reaction: CpLi + TiCl₄ → CpTiCl₃ + LiCl[7]

Experimental Protocols

Synthesis of this compound (Cp*H)

This protocol is adapted from a well-established, large-scale synthesis.[8]

Materials:

-

Lithium wire

-

Hexane

-

Diethyl ether (anhydrous)

-

2-Bromo-2-butene (cis/trans mixture)

-

Ethyl acetate

-

p-Toluenesulfonic acid monohydrate

-

Saturated aqueous ammonium chloride

-

Saturated aqueous sodium bicarbonate

-

Magnesium sulfate

-

Argon gas

Procedure:

-

Preparation of 2-Butenyllithium: In a 2-L three-necked flask equipped with a reflux condenser and an addition funnel, 21 g of lithium wire is stirred in 100 mL of diethyl ether under an argon atmosphere. A solution of 200 g of 2-bromo-2-butene in 200 mL of diethyl ether is added dropwise to initiate the reaction, and then the remainder is added at a rate to maintain a gentle reflux. The mixture is stirred for an additional hour after the addition is complete.

-

Formation of the Alcohol Intermediate: A solution of 66 g of ethyl acetate in 100 mL of diethyl ether is added dropwise to the 2-butenyllithium solution. The reaction is then quenched by pouring it into 2 L of saturated aqueous ammonium chloride.

-

Work-up and Isolation of the Alcohol: The ethereal layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated by rotary evaporation.

-

Cyclization and Dehydration: The concentrated alcohol intermediate is added to a stirred mixture of 13 g of p-toluenesulfonic acid monohydrate in 300 mL of diethyl ether under argon. The mixture is refluxed for 1 hour.

-

Final Work-up and Purification: The reaction mixture is washed with saturated aqueous sodium bicarbonate until the washings are basic. The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. bdim.eu [bdim.eu]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Decamethylferrocene - Wikipedia [en.wikipedia.org]

- 5. (Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Physical Properties of 1,2,3,4,5-Pentamethylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,5-Pentamethylcyclopentadiene, often abbreviated as CpH, is a substituted cyclopentadiene that serves as a crucial precursor to the pentamethylcyclopentadienyl ligand (Cp). This ligand is of significant interest in organometallic chemistry due to its steric bulk and electron-donating properties, which impart unique stability and reactivity to the metal complexes it forms. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and a visual representation of its synthesis workflow.

Quantitative Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₆[1][2] |

| Molecular Weight | 136.23 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[3][4] |

| Odor | Mild[4][5] |

| Boiling Point | 58 °C at 13 mmHg (17 hPa)[1][6][7][8][9] |

| Density | 0.87 g/mL at 25 °C[1][6][8][9] |

| 0.84 g/cm³ at 20 °C[7] | |

| Refractive Index (n20/D) | 1.474[1][3][6][8][9] |

| Flash Point | 44 °C (111.2 °F) - closed cup[7][10] |

| Solubility | Miscible with methanol, dichloromethane, and ethyl acetate. Slightly miscible with water.[3][6][8][9] |

| CAS Number | 4045-44-7[1][7] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with a methylating agent like methylmagnesium chloride.[11]

Materials:

-

2,3,4,5-Tetramethyl-2-cyclopentenone

-

Methylmagnesium chloride (in a suitable solvent like THF)

-

Tetrahydrofuran (THF)

-

10% Acetic acid solution

-

20% Hydrochloric acid solution

-

5% Sodium bicarbonate solution

-

Diethyl ether (Et₂O)

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of 2,3,4,5-tetramethyl-2-cyclopentenone (1 equivalent) in THF (to make a 1.6 M solution) is prepared.

-

Under an inert atmosphere (e.g., argon or nitrogen), the cyclopentenone solution is added to a solution of methylmagnesium chloride (1.2 equivalents) at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and is stirred for 3 hours.

-

Following the reaction, a 10% aqueous solution of acetic acid is added to the mixture.

-

The organic phase is extracted with diethyl ether.

-

A 20% aqueous solution of hydrochloric acid is added to the organic phase, and the mixture is stirred for 30 minutes.

-

The organic phase is then neutralized by washing with a 5% aqueous solution of sodium bicarbonate.

-

The neutralized organic phase is washed with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by evaporation (e.g., using a rotary evaporator) to yield the crude product.

-

The crude this compound is then purified by distillation.[11]

Determination of Refractive Index

The refractive index of a liquid, a measure of how much the path of light is bent, or refracted, when entering the liquid, is a fundamental physical property. A standard instrument for this measurement is the Abbe refractometer.

Materials:

-

Abbe Refractometer

-

Sample of this compound

-

Dropper or pipette

-

Lens cleaning paper

-

A suitable solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Using a dropper, apply a small amount of the this compound sample onto the prism.

-

Close the prism assembly.

-

Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, adjust the chromaticity screw to eliminate it and sharpen the dividing line.

-

Read the refractive index value from the scale.

-

Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy Protocol (General):

-

The prepared NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to ensure homogeneity.

-

A standard ¹H NMR pulse sequence is run.

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts (δ) of the peaks are referenced to a standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy Protocol (General):

-

The same sample can be used for ¹³C NMR.

-

A standard ¹³C NMR pulse sequence (often with proton decoupling) is executed.

-

Due to the lower natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

The data is processed in a similar manner to the ¹H NMR spectrum.

Visualizations

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C10H16 | CID 77667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ucc.ie [ucc.ie]

- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. pubs.aip.org [pubs.aip.org]

- 9. uotechnology.edu.iq [uotechnology.edu.iq]

- 10. This compound(4045-44-7) 1H NMR spectrum [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Structure of 1,2,3,4,5-Pentamethylcyclopentadiene

An In-depth Technical Guide to 1,2,3,4,5-Pentamethylcyclopentadiene

Introduction

This compound, commonly abbreviated as CpH, is a cyclic diene with the chemical formula C₅(CH₃)₅H.[1] It is a colorless liquid that serves as a crucial precursor to the pentamethylcyclopentadienyl ligand (Cp), denoted as C₅(CH₃)₅⁻.[1] Unlike its less substituted parent compound, cyclopentadiene, CpH does not readily dimerize.[1] The Cp ligand is of paramount importance in organometallic chemistry due to the enhanced stability and solubility it imparts to metal complexes compared to the unsubstituted cyclopentadienyl (Cp) ligand. These characteristics make Cp*-metal complexes valuable catalysts and reagents in various chemical transformations, including applications in materials science and drug development.

This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on data and methodologies relevant to researchers in chemistry and drug discovery.

Molecular Structure and Properties

The structure of Cp*H features a five-membered carbon ring with five methyl groups and one hydrogen atom attached to the sp³-hybridized carbon. Its properties have been well-characterized by various analytical techniques.

General and Physical Properties

Key physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [1][2][3][4] |

| Molar Mass | 136.23 g·mol⁻¹ | [1][3][5] |

| Appearance | Colorless to yellow liquid | [1][6] |

| Density | 0.87 g/cm³ | [1] |

| Boiling Point | 55-60 °C at 13 mmHg (1.7 kPa) | [1][7] |

| Refractive Index (n²⁰/D) | 1.4720 to 1.4760 | [6][8] |

| CAS Number | 4045-44-7 | [1][2] |

| Solubility | Sparingly soluble in water; miscible with methanol, dichloromethane, ethyl acetate, ether. | [1][8] |

Crystallographic Data

The crystal structure of this compound was determined relatively recently, providing precise data on its solid-state conformation.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [9] |

| Space Group | P2₁2₁2₁ | [9] |

| a | 4.4804(6) Å | [9] |

| b | 11.7784(12) Å | [9] |

| c | 16.761(2) Å | [9] |

| V | 884.5(2) ų | [9] |

| Z | 4 | [9] |

| Temperature | 120 K | [9] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of Cp*H. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 2.45 (1H, q, J=6.5 Hz, CHCH₃), 1.80 (12H, br s, CH₃C=), 1.00 (3H, d, J=7.6 Hz, CH₃CH) | [7] |

| ¹³C NMR (benzene-d₆) | Chemical shifts available in databases. | [8][10] |

| IR (neat) | ν (cm⁻¹): 2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370 | [7] |

| UV/Vis (CH₂Cl₂) | λmax: 250 nm | [8] |

Experimental Protocols

Several synthetic routes to this compound have been developed. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: Synthesis via Dehydration of 3,4,5-Trimethyl-2,5-heptadien-4-ol

This procedure is adapted from Organic Syntheses and involves the reaction of 2-butenyllithium with ethyl acetate followed by acid-catalyzed cyclization and dehydration.[7][11]

Step A: Synthesis of 3,4,5-Trimethyl-2,5-heptadien-4-ol

-

Preparation: In a 2-L three-necked, round-bottomed flask equipped with a reflux condenser and an addition funnel, stir 21 g (3.0 mol) of lithium wire (cut into ~1-cm pieces and washed with hexane) in 100 mL of diethyl ether under an argon atmosphere.

-

Initiation: Purify 2-bromo-2-butene (cis/trans mixture) by passing it through a column of basic alumina. Add a small amount (~2-3 mL) of the purified 2-bromo-2-butene (total 200 g, 1.48 mol) to the lithium suspension to initiate the reaction, evidenced by warming and bubble formation. Caution: Add the initial aliquot carefully and wait for the reaction to start to avoid a violent, uncontrolled reaction.[7]

-

Grignard Formation: Once initiated, dilute the mixture with an additional 900 mL of diethyl ether. Add the remaining 2-bromo-2-butene at a rate that maintains a gentle reflux.

-

Reaction with Ester: After the addition is complete, continue stirring for 1 hour. Then, add a solution of ethyl acetate (66 g, 0.75 mol) in an equal volume of diethyl ether dropwise. The mixture will turn from yellow-orange to milky-yellow.

-

Workup: Pour the reaction mixture into 2 L of saturated aqueous ammonium chloride. Separate the ethereal layer. Adjust the aqueous layer to approximately pH 9 with hydrochloric acid and extract three times with diethyl ether.

-

Isolation: Combine all ethereal layers, dry over magnesium sulfate, filter, and concentrate by rotary evaporation to a volume of 100–200 mL. This concentrate contains the crude alcohol and is used directly in the next step.

Step B: Synthesis of this compound

-

Cyclization/Dehydration: In a 1-L three-necked, round-bottomed flask, stir a mixture of 13 g (0.068 mol) of p-toluenesulfonic acid monohydrate in 300 mL of diethyl ether under argon.

-

Addition: Add the crude alcohol concentrate from Step A as quickly as possible while maintaining a gentle reflux. A water layer will separate as the reaction proceeds.

-

Workup: Stir the mixture for 1 hour after the addition is complete. Wash the mixture with saturated aqueous sodium bicarbonate until the washings are basic.

-

Extraction: Separate the ethereal layer and extract the combined aqueous layers three times with diethyl ether.

-

Purification: Combine the ethereal layers and dry over sodium sulfate. Remove the diethyl ether by rotary evaporation. Distill the crude product under reduced pressure (boiling point 55–60 °C at 13 mm Hg) to yield 73–75 g (73–75%) of pure this compound.[7]

Protocol 2: Synthesis from 2,3,4,5-Tetramethyl-2-cyclopentenone

This method involves the 1,2-addition of a methyl group to a tetramethylcyclopentenone precursor.[12]

-

Preparation: To a solution of methylmagnesium chloride (1.2 equivalents) in tetrahydrofuran (THF), add a solution of 2,3,4,5-tetramethyl-2-cyclopentenone (1 equivalent) in THF (to make a 1.6 M solution) at 0 °C under an inert atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quenching and Dehydration: Add 10% aqueous acetic acid to the reaction mixture. Extract the organic phase with diethyl ether. Add 20% aqueous HCl to the organic phase and stir for 30 minutes to effect dehydration.

-

Neutralization and Workup: Neutralize the organic phase with 5% aqueous sodium bicarbonate. Wash with water, dry the organic layer, and evaporate the solvent.

-

Purification: Purify the crude product by distillation to obtain this compound in high yield (>80%).[12]

Visualizations: Structure and Synthesis

Diagrams created using Graphviz provide clear visual representations of the molecule and associated processes.

Caption: 2D structure of this compound (Cp*H).

Caption: Workflow for the synthesis of Cp*H from 2-bromo-2-butene.

Applications in Drug Development

While CpH itself is not a therapeutic agent, its corresponding Cp ligand is instrumental in forming stable, active, and often chiral organometallic catalysts. These catalysts are employed in synthetic methodologies that are highly relevant to drug discovery and development, particularly in asymmetric synthesis.

Cp-metal complexes, such as those of rhodium, iridium, and ruthenium, are well-known catalysts for asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) reactions.[13] These reactions are critical for producing enantiomerically pure compounds, a common requirement for modern pharmaceuticals where only one enantiomer provides the desired therapeutic effect while the other may be inactive or harmful. The bulky, electron-donating nature of the Cp ligand enhances catalyst stability and modulates its stereoselectivity, enabling the synthesis of complex chiral molecules that are precursors to active pharmaceutical ingredients (APIs).

Caption: Role of Cp*H as a precursor to catalysts in drug synthesis.

References

- 1. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H16 | CID 77667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 320830050 [thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemwhat.com [chemwhat.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2,3,4,5-Pentamethylcyclopentadiene

Audience: Researchers, scientists, and drug development professionals.

Core Subject: 1,2,3,4,5-Pentamethylcyclopentadiene (CpH) is a pivotal organic compound in modern chemistry, primarily serving as a precursor to the sterically bulky and electron-rich pentamethylcyclopentadienyl (Cp) ligand. This guide provides a comprehensive overview of its properties, synthesis, and key applications relevant to research and development.

Physicochemical and Spectroscopic Data

This compound, with the chemical formula C₁₀H₁₆, is a colorless to light-yellow liquid.[1] Its fundamental role is as a precursor to the 1,2,3,4,5-pentamethylcyclopentadienyl ligand (Cp*), a key component in organometallic chemistry.[2][3] Unlike less substituted cyclopentadienes, it does not readily dimerize.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 136.23 g/mol | [1][4] |

| CAS Number | 4045-44-7 | [4] |

| Density | 0.87 g/mL at 25 °C | [4][5] |

| Boiling Point | 58 °C at 13 mmHg | [4][5] |

| Refractive Index | n20/D 1.474 | [4][5] |

| Flash Point | 44 °C (closed cup) | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Miscible with methanol, dichloromethane, and ethyl acetate. Slightly miscible with water. |[5][6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Reference(s) |

|---|---|---|

| ¹H NMR (CDCl₃) | δ: 1.00 (3 H, d, J = 7.6, CH₃CH), 1.8 (12 H, br s, CH₃C=), 2.45 (1 H, q, J = 6.5, CHCH₃) | [7] |

| ¹³C NMR (benzene-d6) | Chemical shifts available | [6] |

| IR (neat) | 2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370 cm⁻¹ | [7] |

| UV/VIS (CH₂Cl₂) | Absorption maximum at 250 nm |[6] |

Core Applications in Research and Development

The primary significance of this compound lies in its role as a precursor to the Cp* ligand. This ligand forms highly stable and reactive complexes with transition metals, which are instrumental in various fields.[2]

-

Homogeneous Catalysis: Cp*-metal complexes are fundamental in catalysis, driving reactions such as polymerization, hydrogenation, and asymmetric synthesis.[2] For example, it is used as a ligand in the "one-pot" iridium-catalyzed transformation of alcohols to amides.[8]

-

Materials Science: The compound is pivotal in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique for creating thin films. It acts as a growth modifier for depositing iron-containing layers from iron pentacarbonyl, which are used in electronic devices and magnetic storage.[2][9]

-

Biochemical Research: CpH is a raw material for synthesizing organometallic complexes like [CpRh(bpy)H₂O]²⁺, which function as electron mediators in the regeneration of nicotinamide adenine dinucleotide (NADH), a critical coenzyme in cellular metabolism.[2][9]

Experimental Protocols

A widely cited laboratory-scale synthesis involves a two-step process starting from 2-bromo-2-butene and ethyl acetate.[7]

Part A: Synthesis of 3,4,5-Trimethyl-2,5-heptadien-4-ol

-

Under an argon atmosphere, stir a mixture of lithium wire (21 g, 3.0 mol) in 100 mL of diethyl ether in a 2-L three-necked flask.

-

Add a small amount of purified 2-bromo-2-butene (200 g, 1.48 mol total) dropwise to initiate the reaction.

-

Once initiated, dilute the mixture with an additional 900 mL of diethyl ether.

-

Add the remaining 2-bromo-2-butene at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for 1 hour.

-

Add a solution of ethyl acetate (66 g, 0.75 mol) in an equal volume of diethyl ether dropwise.

-

Pour the reaction mixture into 2 L of saturated aqueous ammonium chloride.

-

Separate the ethereal layer. Adjust the aqueous layer to pH 9 with HCl and extract three times with diethyl ether.

-

Combine all ethereal layers, dry over magnesium sulfate, filter, and concentrate by rotary evaporation to a volume of 100–200 mL.

Part B: Synthesis of this compound (Cyclization)

-

In a separate 1-L flask under argon, stir a mixture of p-toluenesulfonic acid monohydrate (13 g, 0.068 mol) in 300 mL of diethyl ether.

-

Add the concentrated product from Part A as quickly as possible, maintaining a gentle reflux. A water layer will separate.

-

Stir the mixture for 1 hour after the addition is complete.

-

Wash the mixture with saturated aqueous sodium bicarbonate until the washings remain basic.

-

Remove the diethyl ether by rotary evaporation.

-

Distill the crude product under reduced pressure (bp 55–60°C, 13 mm) to yield the final product.

This protocol outlines the synthesis of the (pentamethylcyclopentadienyl)iron dicarbonyl dimer, a common Cp-metal complex.[3]

-

Combine this compound (Cp*H) and iron pentacarbonyl (Fe(CO)₅) in a suitable high-boiling solvent (e.g., 2,2,5-trimethylhexane).[10]

-

Heat the mixture to reflux.

-

During the reaction, hydrogen gas and carbon monoxide are evolved. The reaction should be carried out in a well-ventilated fume hood.

-

Continue heating until the reaction is complete, which can be monitored by observing the cessation of gas evolution or by spectroscopic methods.

-

Upon cooling, the product, [η⁵-Cp*Fe(CO)₂]₂, will precipitate from the solution.

-

The solid product can be collected by filtration, washed with a cold solvent, and dried under vacuum.

References

- 1. This compound | C10H16 | CID 77667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]

- 4. This compound 95 4045-44-7 [sigmaaldrich.com]

- 5. runyvmat.com [runyvmat.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 4045-44-7 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene from Tiglaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1,2,3,4,5-pentamethylcyclopentadiene, a crucial ligand in organometallic chemistry and a valuable building block in the synthesis of complex molecules, starting from the readily available α,β-unsaturated aldehyde, tiglaldehyde. While a direct conversion is not established in the literature, this document outlines a multi-step synthesis involving the formation of a key intermediate, 2,3,4,5-tetramethyl-2-cyclopentenone. The subsequent conversion of this intermediate to the final product is well-documented. This guide furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the replication and optimization of this synthetic route in a laboratory setting.

Introduction

This compound (CpH) is a highly significant cyclopentadiene derivative widely utilized in the synthesis of organometallic complexes. The pentamethylcyclopentadienyl (Cp) ligand, formed upon deprotonation of Cp*H, is a bulky and electron-donating ligand that imparts unique properties to the metal centers it coordinates. These properties include enhanced stability, solubility, and catalytic activity of the resulting metal complexes, which find applications in a myriad of catalytic processes, including polymerization, hydrogenation, and carbon-carbon bond formation.

The synthesis of CpH has been approached from various starting materials. This guide focuses on a theoretical yet chemically sound pathway originating from tiglaldehyde ((2E*)-2-methylbut-2-enal), an abundant and cost-effective starting material. The proposed synthesis navigates through the formation of 2,3,4,5-tetramethyl-2-cyclopentenone, a critical precursor that can be subsequently converted to the target molecule.

Proposed Overall Synthetic Pathway

The proposed synthesis is a multi-step process that can be broadly divided into two key stages:

-

Stage 1: Synthesis of 2,3,4,5-Tetramethyl-2-cyclopentenone from Tiglaldehyde. This stage involves the construction of the five-membered ring with the requisite methylation pattern from the C5 starting material, tiglaldehyde. A plausible approach involves an acid-catalyzed self-condensation of tiglaldehyde to form a C10 intermediate, which then undergoes an intramolecular aldol condensation and subsequent functional group manipulations.

-

Stage 2: Synthesis of this compound from 2,3,4,5-Tetramethyl-2-cyclopentenone. This stage follows a well-established literature procedure involving a Grignard reaction to introduce the fifth methyl group, followed by an acid-catalyzed dehydration and rearrangement to yield the final product.

The overall workflow is depicted in the following diagram:

Caption: Overall synthetic workflow from tiglaldehyde.

Experimental Protocols and Data

Stage 1: Synthesis of 2,3,4,5-Tetramethyl-2-cyclopentenone from Tiglaldehyde (Proposed)

While a specific one-pot reaction for this transformation is not readily found in the literature, a plausible multi-step synthesis can be constructed based on fundamental organic reactions. The following protocol is a proposed pathway.

Step 1a: Acid-Catalyzed Self-Condensation of Tiglaldehyde

The self-condensation of tiglaldehyde under acidic conditions can lead to a variety of products. A plausible reaction is an aldol-type condensation followed by dehydration.

-

Reaction Scheme: 2 x Tiglaldehyde → C10 Dienal

-

Proposed Protocol:

-

To a solution of tiglaldehyde (1.0 eq) in a suitable solvent (e.g., toluene), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq) is added.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

Step 1b: Intramolecular Cyclization to form 2,3,4,5-Tetramethyl-2-cyclopentenone

The C10 intermediate from the previous step would need to undergo an intramolecular cyclization. This could potentially be achieved via a Nazarov cyclization if a divinyl ketone intermediate is formed, or an intramolecular aldol condensation of a corresponding diketone. Further oxidation and methylation steps might be required.

Due to the speculative nature of this stage, specific quantitative data is not available. Researchers would need to perform optimization studies to determine the ideal reaction conditions and yields.

Stage 2: Synthesis of this compound from 2,3,4,5-Tetramethyl-2-cyclopentenone

This stage follows a well-established and reliable procedure. The protocol provided here is adapted from literature reports.

Step 2a: Grignard Reaction with Methylmagnesium Bromide

-

Reaction Scheme: 2,3,4,5-Tetramethyl-2-cyclopentenone + CH₃MgBr → 1,2,3,4,5-Pentamethyl-1-cyclopentene-1-ol

-

Experimental Protocol:

-

A solution of 2,3,4,5-tetramethyl-2-cyclopentenone (1.0 eq) in anhydrous diethyl ether is added dropwise to a solution of methylmagnesium bromide (1.2 eq) in diethyl ether at 0 °C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

-

Step 2b: Acid-Catalyzed Dehydration and Rearrangement

-

Reaction Scheme: 1,2,3,4,5-Pentamethyl-1-cyclopentene-1-ol → this compound

-

Experimental Protocol:

-

The crude alcohol from the previous step is dissolved in a suitable solvent such as diethyl ether.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate, is added.

-

The mixture is stirred at room temperature, and the progress of the reaction is monitored by the separation of a water layer.

-

After the reaction is complete (typically 1 hour), the mixture is washed with saturated aqueous sodium bicarbonate solution until the washings are basic.

-

The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting crude product is purified by distillation to afford this compound as a colorless to pale yellow liquid.

-

| Step | Reactants | Reagents | Product | Typical Yield |

| 2a | 2,3,4,5-Tetramethyl-2-cyclopentenone | Methylmagnesium bromide, Diethyl ether, NH₄Cl (aq) | 1,2,3,4,5-Pentamethyl-1-cyclopentene-1-ol | >90% (crude) |

| 2b | 1,2,3,4,5-Pentamethyl-1-cyclopentene-1-ol | p-Toluenesulfonic acid monohydrate, Diethyl ether | This compound | ~80-90% |

Mechanistic Insights

The key chemical transformations in this synthesis are the formation of the five-membered ring and the subsequent introduction of the final methyl group followed by rearrangement.

Mechanism of the Grignard Reaction and Dehydration/Rearrangement

The conversion of 2,3,4,5-tetramethyl-2-cyclopentenone to this compound proceeds through a two-step sequence: nucleophilic addition of the Grignard reagent followed by an acid-catalyzed elimination and isomerization.

Caption: Mechanism of the final two steps of the synthesis.

Characterization Data

The final product, this compound, can be characterized by standard spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~2.5-2.7 (m, 1H, C₅-H), ~1.8 (s, 6H, C₁-Me, C₂-Me), ~1.7 (s, 6H, C₃-Me, C₄-Me), ~1.0 (d, 3H, C₅-Me) |

| ¹³C NMR (CDCl₃) | δ ~135, ~133, ~50, ~12, ~11 |

| Mass Spec (EI) | m/z = 136 (M⁺) |

Safety Considerations

-

Tiglaldehyde: Is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Grignard Reagents: Are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Strong Acids: Are corrosive. Handle with care and appropriate PPE.

-

Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby when in use.

Conclusion

This technical guide outlines a viable, albeit partially theoretical, synthetic route for the preparation of this compound from tiglaldehyde. The proposed initial steps leverage fundamental principles of organic chemistry to construct the key 2,3,4,5-tetramethyl-2-cyclopentenone intermediate. The subsequent conversion to the final product is based on well-established and high-yielding literature procedures. This guide provides a solid foundation for researchers to explore and optimize this synthetic pathway, potentially leading to a more cost-effective and accessible route to this important organometallic ligand. Further experimental validation of the proposed initial stages is warranted.

The Dawn of a Bulky Ligand: A Technical Guide to the Discovery of Pentamethylcyclopentadienyl Ligands

For Researchers, Scientists, and Drug Development Professionals

The advent of the pentamethylcyclopentadienyl (Cp) ligand marked a pivotal moment in organometallic chemistry. Its unique steric and electronic properties, compared to the unsubstituted cyclopentadienyl (Cp) ligand, have enabled the synthesis of novel metal complexes with enhanced stability and reactivity. This technical guide delves into the seminal discoveries of the Cp ligand, providing a detailed account of the early synthetic methodologies, quantitative data for key complexes, and an exploration of the reaction pathways they influence.

The Genesis of a New Ligand: The First Syntheses of Pentamethylcyclopentadiene (Cp*H)

The journey to the now ubiquitous Cp* ligand began with the synthesis of its neutral precursor, pentamethylcyclopentadiene (Cp*H). The first reported synthesis was achieved by L. de Vries in 1960, followed by more practical and scalable methods.

The de Vries Synthesis (1960)

The initial synthesis of pentamethylcyclopentadiene was reported by L. de Vries in The Journal of Organic Chemistry. The method involved the reaction of tiglaldehyde with 2-butenyllithium, which proceeds through a Nazarov cyclization.

Experimental Protocol: Synthesis of Pentamethylcyclopentadiene (de Vries, 1960)

Detailed protocol based on the principles of the described synthesis.

-

Preparation of 2-butenyllithium: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), metallic lithium is reacted with 2-bromobutene in diethyl ether to generate 2-butenyllithium.

-

Reaction with Tiglaldehyde: The solution of 2-butenyllithium is cooled, and a solution of tiglaldehyde in diethyl ether is added dropwise with vigorous stirring.

-

Hydrolysis and Cyclization: The reaction mixture is then hydrolyzed with an aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried and concentrated. The resulting crude product is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) to induce Nazarov cyclization.

-

Purification: The resulting pentamethylcyclopentadiene is purified by fractional distillation.

Improved Synthesis from 2-Bromo-2-butene

A more widely adopted and scalable synthesis of Cp*H was later developed, as detailed in Organic Syntheses. This method utilizes the reaction of 2-butenyllithium (formed in situ from 2-bromo-2-butene and lithium) with ethyl acetate.

Experimental Protocol: Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene [1]

-

Preparation of 3,4,5-Trimethyl-2,5-heptadien-4-ol: Lithium wire is washed with hexane and placed in a flask with diethyl ether under an argon atmosphere. 2-Bromo-2-butene is added dropwise to initiate the formation of 2-butenyllithium. After the reaction begins, the mixture is diluted with more diethyl ether, and the remaining 2-bromo-2-butene is added. Ethyl acetate is then added dropwise to the stirred solution. The reaction mixture is then poured into a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated.[1]

-

Dehydration and Cyclization to Pentamethylcyclopentadiene: The concentrated alcohol from the previous step is added to a stirred mixture of p-toluenesulfonic acid monohydrate in diethyl ether, maintaining a gentle reflux. After stirring, the mixture is washed with saturated aqueous sodium bicarbonate, dried, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.[1]

Logical Workflow for the Synthesis of Pentamethylcyclopentadiene

Caption: Synthesis of Pentamethylcyclopentadiene (Cp*H).

The Dawn of Cp* Metal Complexes: Pioneering Work of King and Bisnette

In 1967, R. B. King and M. B. Bisnette published a landmark paper in the Journal of Organometallic Chemistry detailing the synthesis of the first transition metal complexes bearing the pentamethylcyclopentadienyl ligand. This work laid the foundation for the extensive field of Cp* chemistry that exists today.

A key synthetic strategy involved the deprotonation of CpH to form the pentamethylcyclopentadienyl anion (Cp⁻), which could then be reacted with a metal halide in a salt metathesis reaction.

General Synthetic Pathway for Early Cp-Metal Complexes*

Caption: General route to Cp*-metal complexes.

Decamethylferrocene: A Foundational Cp* Complex

One of the earliest and most well-characterized Cp* complexes is decamethylferrocene, [Fe(Cp*)₂]. Its synthesis follows the general pathway described above.

Experimental Protocol: Synthesis of Decamethylferrocene [Fe(Cp)₂]*[2]

-

Generation of the Cp anion:* Pentamethylcyclopentadiene (CpH) is dissolved in a suitable solvent such as tetrahydrofuran (THF). A strong base, typically n-butyllithium (n-BuLi) or sodium hydride (NaH), is added to deprotonate the CpH and form the corresponding lithium or sodium pentamethylcyclopentadienide.

-

Reaction with Iron(II) Chloride: Anhydrous iron(II) chloride (FeCl₂) is added to the solution of the Cp* anion. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether or pentane. The organic extracts are washed, dried, and the solvent is removed. The crude decamethylferrocene can be purified by crystallization or sublimation.[2]

Quantitative Data for Early Cp-Metal Complexes*

| Complex | Metal | Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) | Reference |

| Decamethylferrocene | Fe | [Fe(C₅(CH₃)₅)₂] | ~70-80 | 229-230 | 1.58 (s, 30H) | [3] |

| Decamethylcobaltocene | Co | [Co(C₅(CH₃)₅)₂] | ~60-70 | 173-174 | Paramagnetic | [4] |

| [CpMo(CO)₃]₂ | Mo | [(C₅(CH₃)₅)Mo(CO)₃]₂ | ~50 | 240 (dec.) | 1.85 (s, 15H) | King & Bisnette, 1967 |

| CpFe(CO)₂I | Fe | (C₅(CH₃)₅)Fe(CO)₂I | ~85 | 115-116 | 1.62 (s, 15H) | King & Bisnette, 1967 |

The Role of Cp* Ligands in Catalysis and Signaling Pathways

The steric bulk and strong electron-donating nature of the Cp* ligand profoundly influence the reactivity of the metal center. This has led to the development of highly active and selective catalysts for a wide range of organic transformations and has provided tools to probe and influence biological signaling pathways.

Catalytic C-H Activation with Cp*Co(III) Complexes

Cp*-ligated cobalt(III) complexes have emerged as powerful catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert C-H bonds.

Catalytic Cycle for Cp*Co(III)-Catalyzed C-H Hydroarylation

Caption: Cp*Co(III)-catalyzed C-H activation.

Cp*Ir(III) Complexes in Drug Development: Targeting Signaling Pathways

Recent research has highlighted the potential of Cp*-iridium(III) complexes as anticancer agents. These complexes can exert their cytotoxic effects by modulating key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Simplified Diagram of Cp*Ir(III) Complex Interaction with the PI3K/AKT/mTOR Pathway

Caption: Cp*Ir(III) complex modulating PI3K/AKT/mTOR.

Conclusion

The discovery of the pentamethylcyclopentadienyl ligand over half a century ago opened a new chapter in organometallic chemistry. From its initial synthesis to the development of a vast array of metal complexes, the Cp* ligand has proven to be an invaluable tool for chemists. The pioneering work of scientists like de Vries, and King and Bisnette, paved the way for the use of Cp* complexes in catalysis, materials science, and medicine. The detailed experimental protocols and foundational data presented in this guide serve as a testament to their enduring legacy and provide a valuable resource for researchers continuing to explore the rich chemistry of this remarkable ligand.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pentamethylcyclopentadienyl-rhodium and iridium complexes containing (N^N and N^O) bound chloroquine analogue ligands: synthesis, characterization and ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03739E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Characterization, and Reactivity of Pentamethylcyclopentadienyl Complexes of Divalent Cobalt and Nickel [escholarship.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Cyclopentadiene (CpH) as a Precursor to the Cyclopentadienyl (Cp) Ligand

This technical guide provides a comprehensive overview of the critical role of cyclopentadiene (CpH) as the primary precursor to the cyclopentadienyl (Cp) ligand, a cornerstone of modern organometallic chemistry. The unique properties of CpH and the resulting aromatic stability of the Cp anion make it an indispensable component in the synthesis of a vast array of metal complexes with applications in catalysis, materials science, and medicine.

Introduction to Cyclopentadiene and the Cyclopentadienyl Ligand

Cyclopentadiene (CpH) is an organic compound with the formula C₅H₆.[1] It is a colorless liquid with a characteristic unpleasant odor.[1] At room temperature, CpH readily undergoes a Diels-Alder reaction with itself to form the dimer, dicyclopentadiene.[1][2] To be used as a ligand precursor, the monomeric CpH must be freshly prepared by heating the dimer, a process known as "cracking".[1][3]

The significance of CpH in organometallic chemistry stems from its unusual acidity for a hydrocarbon (pKa ≈ 16).[4] This acidity is due to the remarkable stability of its conjugate base, the cyclopentadienyl anion (Cp⁻).[4] The Cp⁻ anion is a planar, cyclic, aromatic species with 6 π-electrons, conforming to Hückel's rule of aromaticity.[5][6] This aromatic stabilization is the driving force for the deprotonation of CpH.

The resulting Cp⁻ ligand is a monoanionic, six-electron donor that forms highly stable bonds with a wide range of transition metals, main group elements, and f-block metals.[7][8][9] In the vast majority of its complexes, the Cp ligand binds to the metal center in a pentahapto (η⁵) fashion, where all five carbon atoms are bonded to the metal.[5][10] This creates a strong metal-Cp bond, making the Cp ligand a reliable "spectator" ligand that provides stability to the complex while other chemical transformations occur at the metal center.[8][11]

Synthesis of Cyclopentadienyl Ligands from Cyclopentadiene

The conversion of cyclopentadiene to the cyclopentadienyl anion is the foundational step for the synthesis of all Cp-metal complexes. This is achieved through a deprotonation reaction using a suitable base.

General Deprotonation Reaction

The deprotonation of CpH is a straightforward acid-base reaction. The acidic methylene protons of CpH are abstracted by a base to yield the aromatic Cp⁻ anion.

Caption: General scheme for the deprotonation of cyclopentadiene.

A variety of bases can be employed for this purpose, with the choice often depending on the desired counter-ion and the specific metal complex to be synthesized.[1][12] Common bases include:

-

Alkali metals (e.g., sodium)

-

Alkali metal hydrides (e.g., sodium hydride, potassium hydride)[3]

-

Strong hydroxide bases (e.g., potassium hydroxide)[13]

-

Organolithium reagents (e.g., n-butyllithium)[1]

The resulting alkali-metal cyclopentadienide salts, such as sodium cyclopentadienide (NaCp) and lithium cyclopentadienide (LiCp), are common reagents for the synthesis of Cp complexes.[1][10]

Synthesis of Metallocenes: The Case of Ferrocene

The synthesis of metallocenes, particularly ferrocene (FeCp₂), is a classic and illustrative example of the use of CpH as a Cp precursor. The general approach involves the deprotonation of CpH followed by a salt metathesis reaction with a suitable metal salt.[5][10]

Caption: Experimental workflow for the synthesis of ferrocene from dicyclopentadiene.

Detailed Experimental Protocol for Ferrocene Synthesis

The following protocol is a representative example for the laboratory-scale synthesis of ferrocene.

Part A: Cracking of Dicyclopentadiene [14]

-

Set up a fractional distillation apparatus with a 100 mL round-bottom flask and a Vigreux column.

-

Charge the flask with 30 mL of dicyclopentadiene.

-

Heat the flask to approximately 180 °C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form the monomeric cyclopentadiene.

-

Collect the cyclopentadiene monomer as it distills at 40-42 °C.

-

Keep the collected cyclopentadiene in an ice bath to prevent re-dimerization. It should be used promptly.

Part B: Synthesis of Ferrocene [13][14]

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 50 mL of 1,2-dimethoxyethane (DME).

-

Flush the system with nitrogen to create an inert atmosphere.

-

Add 4.25 mL of the freshly prepared cyclopentadiene to the flask.

-

While stirring vigorously, add 20 g of finely ground potassium hydroxide (KOH). The mixture will develop a color, indicating the formation of the potassium cyclopentadienide salt.

-

In a separate flask, dissolve 5 g of finely powdered iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in 20 mL of dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.

-

Transfer the FeCl₂/DMSO solution to the dropping funnel.

-

Add the FeCl₂ solution dropwise to the stirred cyclopentadienide solution over a period of about 30 minutes.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Pour the resulting dark slurry into a beaker containing 80 g of crushed ice and 75 mL of 6 M hydrochloric acid.

-

Stir the mixture thoroughly to neutralize any remaining KOH.

-

Collect the orange precipitate (crude ferrocene) by filtration and wash it with water.

-

The crude product can be purified by sublimation or recrystallization from pentane or cyclohexane to yield orange crystalline ferrocene.[15]

Quantitative Data

The following tables summarize key quantitative data related to cyclopentadiene and the synthesis of ferrocene.

Table 1: Physical and Chemical Properties of Cyclopentadiene

| Property | Value | Reference |

| Molar Mass | 66.10 g/mol | [1] |

| Boiling Point | 39 to 43 °C | [1] |

| pKa | 16 | [4] |

| Dimerization Rate Constant (25 °C) | 8.3 × 10⁻⁷ M⁻¹s⁻¹ | [2] |

| Half-life of neat CpH (25 °C) | ~28 hours | [2] |

Table 2: Typical Reaction Parameters for Ferrocene Synthesis

| Parameter | Value/Condition | Reference |

| Cracking of Dicyclopentadiene | ||

| Temperature | ~180 °C | [1] |

| CpH Collection Temperature | 40-42 °C | [14] |

| Ferrocene Formation | ||

| CpH Deprotonation Base | KOH | [13] |

| Iron Source | FeCl₂·4H₂O | [13] |

| Solvent | DME / DMSO | [13] |

| Atmosphere | Inert (Nitrogen) | [15][16] |

| Typical Yield | 73-84% | [15] |

| Melting Point of Ferrocene | 173-174 °C | [15] |

The Broader Role in Drug Development and Catalysis

The stability and predictable coordination chemistry of the Cp ligand make it a powerful tool in various fields of research and development.

-

Catalysis: Cp-metal complexes, such as derivatives of zirconocene dichloride (Cp₂ZrCl₂), are precursors to highly active catalysts for olefin polymerization (e.g., Kaminsky-type catalysts).[10] The steric and electronic properties of the Cp ligand can be fine-tuned by introducing substituents on the ring, which in turn influences the catalytic activity and selectivity.[17]

-

Drug Development: The introduction of a Cp-metal moiety, such as ferrocene, into a biologically active molecule can significantly alter its properties. Ferrocene-containing compounds have been investigated for their potential as anticancer, antimalarial, and antimicrobial agents.[7] The ferrocenyl group can enhance the lipophilicity of a drug, influence its redox properties, and lead to novel mechanisms of action.[7]

References

- 1. Cyclopentadiene - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]

- 4. quora.com [quora.com]

- 5. byjus.com [byjus.com]

- 6. quora.com [quora.com]

- 7. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 8. TRANSITION METAL COMPLEXES OF CYCLOPENTADIENYL FUSED HETROCYCLES.pptx [slideshare.net]

- 9. chem.gla.ac.uk [chem.gla.ac.uk]

- 10. Cyclopentadienyl complex - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. azom.com [azom.com]

- 14. magritek.com [magritek.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 17. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3,4,5-Pentamethylcyclopentadiene safety data sheet and handling

An In-depth Technical Guide to the Safe Handling and Use of 1,2,3,4,5-Pentamethylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, detailed handling protocols, and insights into the applications of this compound (Cp*H), a crucial precursor in organometallic chemistry and catalysis. The information is intended for professionals in research and development who require a thorough understanding of the safe and effective use of this compound.

Section 1: Safety Data and Hazard Identification

This compound is a flammable liquid and requires careful handling to mitigate risks.[1][2][3] The following tables summarize its key physical, chemical, and safety properties.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 4045-44-7[1][2][3][4] |

| Molecular Formula | C₁₀H₁₆[4] |

| Molecular Weight | 136.23 g/mol [4] |

| Appearance | Colorless to light yellow liquid[3][4] |

| Odor | Mild[5] |

| Boiling Point | 55-60 °C at 13 mmHg[5] |

| Flash Point | 44 °C (111.2 °F) - closed cup[6][7] |

| Density | 0.87 g/mL at 25 °C[8] |

| Solubility | Miscible with methanol, dichloromethane, and ethyl acetate. Slightly miscible with water.[8][9] |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][6][10] |

Pictogram:

-

GHS02: Flame

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves.[2] |

| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |

| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands. |

Section 2: Experimental Protocols

Protocol 2.1: General Handling and Storage of this compound

This compound is air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][11]

Storage:

-

Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[1][2][3]

-

Protect from direct sunlight.[1]

Handling:

-

All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.[3][11]

-

Transfers of the liquid should be performed using syringe techniques with a dry, nitrogen-flushed syringe and needle.[3][11]

-

For larger quantities, a double-ended needle (cannula) transfer technique should be employed between septum-sealed vessels under a positive pressure of inert gas.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

Protocol 2.2: Synthesis of a Pentamethylcyclopentadienyl-Metal Complex: [(Cp*RhCl₂)₂]

This protocol describes the synthesis of a common rhodium precursor, Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, from this compound.

Materials:

-

This compound (Cp*H)

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Methanol

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

Set up a Schlenk flask containing a magnetic stir bar and flush it with argon.

-

Add RhCl₃·xH₂O (1.0 eq) to the flask.

-

Add degassed methanol to the flask to dissolve the rhodium salt.

-

In a separate, dry, and argon-flushed flask, dissolve Cp*H (1.0 eq) in a minimal amount of degassed methanol.

-

Using a cannula, slowly transfer the Cp*H solution to the stirred rhodium chloride solution.

-

Heat the reaction mixture to reflux under argon for several hours. The color of the solution will change, and a precipitate will form.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid product under an inert atmosphere, wash with cold methanol, and dry under vacuum.

Section 3: Visualized Workflows and Pathways

Diagram 3.1: Synthesis of [(Cp*RhCl₂)₂]

The following diagram illustrates the workflow for the synthesis of the dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer.

Caption: A step-by-step workflow for the synthesis of [(Cp*RhCl₂)₂].

Diagram 3.2: Catalytic Cycle Involving a Cp*-Metal Complex

This diagram shows a simplified catalytic cycle for a generic C-H activation/functionalization reaction catalyzed by a Cp*-metal complex.

Caption: A generalized catalytic cycle for C-H activation.

Section 4: First Aid and Emergency Procedures

In Case of Inhalation:

-

Move the victim into fresh air.[2]

-

If breathing is difficult, give oxygen.[2]

-

If not breathing, give artificial respiration.[2]

-

Consult a doctor immediately.[2]

In Case of Skin Contact:

In Case of Eye Contact:

In Case of Ingestion:

-

Rinse mouth with water.[2]

-

Do not induce vomiting.[2]

-

Never give anything by mouth to an unconscious person.[2]

Fire-Fighting Measures:

-